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Compound of Interest

Compound Name: Difluorphos

Cat. No.: B3426039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorphos, with the IUPAC name [4-(5-diphenylphosphanyl-2,2-difluoro-1,3-benzodioxol-4-

yl)-2,2-difluoro-1,3-benzodioxol-5-yl]-diphenylphosphane, is a chiral phosphine ligand of

significant interest in asymmetric catalysis. Its unique structure, featuring both axial chirality

and electron-withdrawing fluorine substituents, imparts distinct properties to metal complexes,

influencing their catalytic activity and enantioselectivity. A thorough understanding of its spectral

characteristics is paramount for quality control, reaction monitoring, and mechanistic studies.

This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for Difluorphos, along with comprehensive

experimental protocols for their acquisition.

Chemical Structure

IUPAC Name: [4-(5-diphenylphosphanyl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-

benzodioxol-5-yl]-diphenylphosphane

Molecular Formula: C₃₈H₂₄F₄O₄P₂

Molecular Weight: 682.54 g/mol

CAS Number: 503538-69-0 ((R)-enantiomer), 503538-70-3 ((S)-enantiomer)
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of Difluorphos. The

presence of various NMR-active nuclei (¹H, ¹³C, ³¹P, ¹⁹F) provides a wealth of information. The

following tables summarize the anticipated chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data of Difluorphos

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.20 - 7.50 Multiplet 20H
Phenyl group protons

(P(C₆H₅)₂)

6.90 - 7.10 Multiplet 4H
Benzodioxole ring

protons

Table 2: Predicted ¹³C NMR Spectral Data of Difluorphos

Chemical Shift (δ, ppm) Assignment

145 - 150
Carbons of the benzodioxole rings attached to

oxygen

135 - 140
Quaternary carbons of the phenyl groups

attached to phosphorus

128 - 134 CH carbons of the phenyl groups

115 - 125 Carbons of the benzodioxole rings

110 - 115 CF₂ carbons

Table 3: Predicted ³¹P NMR Spectral Data of Difluorphos

Chemical Shift (δ, ppm) Multiplicity Assignment

-10 to -20 Singlet PPh₂
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Table 4: Predicted ¹⁹F NMR Spectral Data of Difluorphos

Chemical Shift (δ, ppm) Multiplicity Assignment

-50 to -70 Singlet CF₂

Experimental Protocols
NMR Data Acquisition
Objective: To obtain high-resolution ¹H, ¹³C, ³¹P, and ¹⁹F NMR spectra of Difluorphos for

structural confirmation.

Materials:

Difluorphos sample (5-10 mg)

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

5 mm NMR tube

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of Difluorphos and dissolve it in

approximately 0.6 mL of deuterated chloroform in a clean, dry vial.

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 16-32 scans, spectral width of 12-15 ppm, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of

2-5 seconds.

³¹P NMR Acquisition:

Acquire a proton-decoupled ³¹P NMR spectrum.

Typical parameters: 64-256 scans, spectral width of 100-150 ppm, relaxation delay of 2-5

seconds.

¹⁹F NMR Acquisition:

Acquire a proton-decoupled ¹⁹F NMR spectrum.

Typical parameters: 64-256 scans, spectral width of 100-150 ppm, relaxation delay of 2-5

seconds.

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate

Fourier transformation, phase correction, and baseline correction. Reference the spectra to

the residual solvent peak (for ¹H and ¹³C) or an external standard.
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Sample Preparation

Data Acquisition

Data Processing

Weigh Difluorphos

Dissolve in CDCl3

Transfer to NMR Tube

Insert into Spectrometer
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Acquire 1H Spectrum

Acquire 13C Spectrum
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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